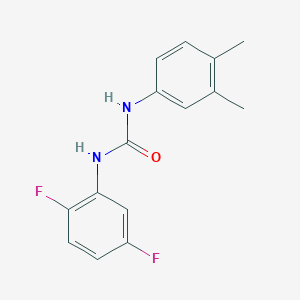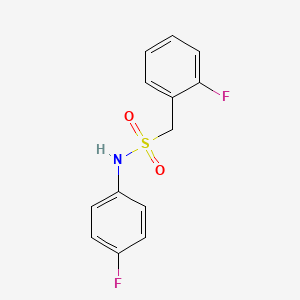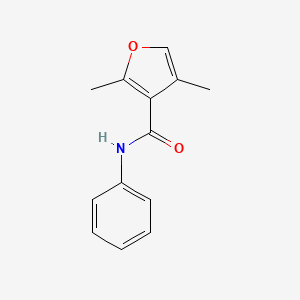
2-(2-溴苯基)-3-(4-甲基苯基)-4(3H)-喹唑啉酮
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions and modifications to introduce specific substituents that influence the compound's properties and activities. For instance, studies have demonstrated the synthesis of novel quinazolinone derivatives by cyclization of NO-1886 derivatives, showing variations in hypolipidemic activity based on structural changes (Kurogi et al., 1996). Another method includes the synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones, highlighting the versatility of synthetic approaches (Badr et al., 1980).
Molecular Structure Analysis
The molecular structure of 2-(2-bromophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone plays a crucial role in its chemical behavior and interactions. Studies focusing on the synthesis and crystal structure analysis of quinazolinone compounds provide insight into the molecular arrangement and how specific substitutions impact the overall structure and properties of the compound (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, contributing to their diverse biological activities. For example, the conversion of quinazolinones to their thiones or the synthesis of ethers, esters, and sulfonates from specific quinazolinone derivatives highlights their chemical versatility (Badr et al., 1980). Additionally, the lithiation of quinazolinones and subsequent reactions with electrophiles demonstrate their utility in synthetic chemistry (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The synthesis and characterization of quinazolinone derivatives, including their solid-state fluorescence and polymorph-dependent properties, provide valuable information about their physical characteristics (Anthony, 2012).
Chemical Properties Analysis
The chemical properties of 2-(2-bromophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone, including its reactivity, stability, and interaction with other molecules, are crucial for its application in various fields. The exploration of its antimicrobial and antiinflammatory activities, as well as its interactions with metal ions, exemplifies the significance of understanding its chemical behavior (Murti et al., 2011).
科学研究应用
合成和结构分析
已经对喹唑啉酮衍生物的合成和 X 射线晶体学分析进行了研究,重点关注它们作为非肽缩胆囊素 B 受体配体的潜力。结构分析提供了对这些化合物的构象偏好的见解,这对于它们的受体亲和力和生物活性至关重要 (Yu 等人,1992)。
降血脂活性
对新型喹唑啉酮的研究显示出降血脂活性,其中某些衍生物有效降低了大鼠的三酰甘油和总胆固醇水平。这项研究突出了喹唑啉酮衍生物在治疗脂质紊乱中的潜力 (Kurogi 等人,1996)。
缓蚀
喹唑啉酮衍生物已被研究其作为酸性介质中低碳钢缓蚀剂的效率。研究发现,这些化合物表现出很高的缓蚀效率,使它们对于保护金属免受腐蚀非常有价值 (Errahmany 等人,2020)。
抗菌和生物膜抑制
已经探索了某些喹唑啉酮衍生物的合成和生物膜抑制能力,一些化合物显示出对革兰氏阳性菌和革兰氏阴性菌的生物膜形成的有效抑制。这表明在对抗对常规抗生素具有耐药性的细菌感染中具有潜在应用 (Rasapalli 等人,2020)。
抗真菌活性
对 6, 8-二取代 2-胍基-4(3H)-喹唑啉酮的合成研究旨在探索其作为抗真菌剂的潜力。该研究突出了各种取代基对这些化合物生物活性的影响,强调了它们在开发新的抗真菌疗法中的潜力 (Chaurasia 等人,1980)。
属性
IUPAC Name |
2-(2-bromophenyl)-3-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O/c1-14-10-12-15(13-11-14)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHWFEJMVPJZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-3-(4-methylphenyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)


![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)
![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4579845.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4579862.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)
![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)
